1-(triisopropylsilyl)-1H-indol-5-ol
Description
1-(Triisopropylsilyl)-1H-indol-5-ol is a silyl-protected indole derivative featuring a hydroxyl group at the 5-position and a bulky triisopropylsilyl (TIPS) group at the 1-position of the indole scaffold. The TIPS group serves as a protective moiety, enhancing stability during synthetic procedures by shielding reactive sites and modulating solubility . This compound is pivotal in organic synthesis, particularly in cross-coupling reactions, where the silyl group facilitates regioselective functionalization. Its molecular formula is C17H27NOSi, with a molecular weight of 301.5 g/mol.
Properties
Molecular Formula |
C17H27NOSi |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-tri(propan-2-yl)silylindol-5-ol |
InChI |
InChI=1S/C17H27NOSi/c1-12(2)20(13(3)4,14(5)6)18-10-9-15-11-16(19)7-8-17(15)18/h7-14,19H,1-6H3 |
InChI Key |
AJOAGAKWTBLZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among 1-(triisopropylsilyl)-1H-indol-5-ol and related indol-5-ol derivatives:
Key Observations:
- The TIPS group in this compound significantly increases steric bulk and lipophilicity compared to methyl or unsubstituted analogs. This enhances solubility in non-polar solvents and reduces undesired side reactions during synthesis.
- Serotonin uniquely incorporates an ethylamine side chain at position 3, enabling receptor binding in biological systems .
Physicochemical Properties
Notes:
- The TIPS group increases LogP by ~3 units compared to 1-methyl-1H-indol-5-ol, making the compound more membrane-permeable in biological assays.
- The pKa of the hydroxyl group remains consistent (~10) across derivatives, indicating minimal electronic effects from substituents.
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